molecular formula C12H24N2O2 B1447809 Tert-butyl 4-(aminomethyl)azepane-1-carboxylate CAS No. 1369353-14-9

Tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Cat. No. B1447809
CAS RN: 1369353-14-9
M. Wt: 228.33 g/mol
InChI Key: RBXNJDUXLOZOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(aminomethyl)azepane-1-carboxylate is a carboxylate derivative of tert-butyl 4-(aminomethyl)azepane, a cyclic amine. It has been used in a variety of scientific research applications, including as a substrate for enzymes, as a ligand for metal ions, and as a catalyst for organic reactions.

Scientific Research Applications

Synthesis of Key Intermediates for Pharmaceutical Compounds

Research has demonstrated the utility of tert-butyl 4-(aminomethyl)azepane-1-carboxylate in the synthesis of key intermediates for pharmaceutical compounds. For instance, this compound has been used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a critical intermediate of the Rho-kinase inhibitor K-115, showcasing its importance in drug synthesis and development (Gomi et al., 2012).

Development of Novel Synthetic Methodologies

The compound's versatility is further exemplified in the development of novel synthetic methodologies. One study outlined the synthesis of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate from cyclic allyl acetates, highlighting the compound's role in stereoselective epoxidation and subsequent formation of new pseudosaccharides (Larin et al., 2014).

Exploration of Chemical Structures with Potential Biological Activities

Additionally, the compound has been implicated in the synthesis of structures with potential biological activities. The isolation and identification of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a N-substituted regioisomer of besifloxacin, from a reaction involving tert-butyl 4-(aminomethyl)azepane-1-carboxylate, demonstrate its utility in generating compounds with possible therapeutic applications (Xia et al., 2013).

properties

IUPAC Name

tert-butyl 4-(aminomethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXNJDUXLOZOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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